molecular formula C8H8Cl2N2 B13984174 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine CAS No. 1164116-19-1

4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine

Cat. No.: B13984174
CAS No.: 1164116-19-1
M. Wt: 203.07 g/mol
InChI Key: FZORPMVFFZNTNU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyclopropylmethyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphorus trichloride and phosphoryl chloride in the presence of a catalyst such as boric acid. The reaction is carried out in a solvent like ethylene dichloride, and the mixture is refluxed at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is typically subjected to distillation to isolate the desired product, which is then purified through crystallization or other separation techniques .

Scientific Research Applications

4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is largely dependent on its specific application. In medicinal chemistry, pyrimidine derivatives often act by inhibiting key enzymes or receptors involved in disease pathways. For example, some pyrimidine-based compounds inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is unique due to the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or its utility in other applications compared to simpler pyrimidine derivatives .

Properties

CAS No.

1164116-19-1

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4,6-dichloro-2-(cyclopropylmethyl)pyrimidine

InChI

InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)3-5-1-2-5/h4-5H,1-3H2

InChI Key

FZORPMVFFZNTNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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